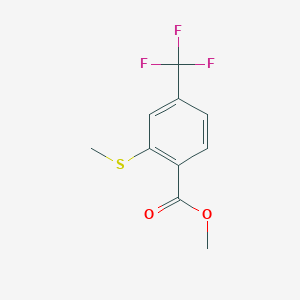

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

概述

描述

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2S. This compound is characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

科学研究应用

Organic Synthesis and Medicinal Chemistry

Role as a Building Block

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. It is frequently utilized in multistep syntheses involving transition-metal-catalyzed reactions or nucleophilic substitutions. This compound has been shown to facilitate the creation of novel pharmaceutical compounds with enhanced biological activities.

Fluorination Reactions

The trifluoromethyl group in this compound is particularly valuable for introducing fluorine atoms into other molecules. Researchers employ it as a reagent in various fluorination reactions, such as electrophilic trifluoromethylation and cross-coupling reactions. These processes can significantly alter the chemical properties and biological activities of the resulting fluorinated products.

Agrochemicals and Pesticides

Pesticidal Properties

Derivatives of this compound exhibit notable pesticidal properties. This compound can be formulated into insecticides, fungicides, or herbicides, contributing to agricultural productivity by providing effective pest control solutions.

Material Science

Functional Materials Development

In materials research, this compound is explored for its potential in developing functional materials such as liquid crystals and organic semiconductors. Researchers investigate its incorporation into polymer matrices or thin films to enhance material properties like optical behavior and charge transport capabilities.

Analytical Methods Development

Quantitative Analysis

This compound can also serve as an internal standard or reference compound in analytical chemistry. Techniques such as gas chromatography (GC) or liquid chromatography (LC) utilize this compound for accurate quantification of related compounds in complex mixtures.

Environmental Science

Environmental Monitoring

Research into the environmental behavior of this compound focuses on its fate in soil, water, and air. Studies aim to understand its persistence, degradation pathways, and potential ecological impacts through environmental monitoring and modeling efforts.

Summary Table of Applications

| Field | Application | Methods Used | Results/Findings |

|---|---|---|---|

| Organic Synthesis | Building block for complex molecules | Multistep syntheses | Novel compounds with pharmaceutical applications |

| Medicinal Chemistry | Fluorination reactions | Electrophilic trifluoromethylation | Enhanced chemical properties in fluorinated products |

| Agrochemicals | Pesticidal formulations | Formulation into insecticides/fungicides/herbicides | Effective pest control solutions |

| Material Science | Development of functional materials | Incorporation into polymers/thin films | Improved optical behavior and charge transport |

| Analytical Methods | Internal standard/reference compound | Gas chromatography/liquid chromatography | Accurate quantification of compounds |

| Environmental Science | Fate investigation in ecosystems | Environmental monitoring/modeling | Insights into persistence and degradation pathways |

作用机制

The mechanism of action of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular proteins and enzymes, modulating their activity.

相似化合物的比较

Similar Compounds

- Methyl 2-(trifluoromethyl)benzoate

- Methyl 4-(trifluoromethyl)benzoate

- Methyl 2-(methylsulfanyl)benzoate

Uniqueness

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups on the benzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications that require these unique characteristics.

生物活性

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate, with the CAS number 192805-69-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methylsulfanyl group and a trifluoromethyl group attached to a benzoate moiety. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3O2S |

| Molecular Weight | 256.25 g/mol |

| CAS Number | 192805-69-9 |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. The trifluoromethyl moiety can increase lipophilicity, facilitating membrane penetration and enhancing efficacy against bacterial strains .

- Anticancer Potential : Some studies suggest that derivatives of benzoates can inhibit cancer cell proliferation. The presence of the methylsulfanyl group may also play a role in modulating biological pathways related to cancer growth .

- Neurokinin Receptor Modulation : Compounds similar to this compound have been investigated for their ability to modulate neurokinin receptors, which are implicated in various physiological processes including pain and inflammation .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to interact with lipid membranes, potentially disrupting microbial cell integrity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or proliferation pathways, although further studies are needed to confirm this hypothesis.

- Receptor Binding : Similar compounds have shown affinity for neurokinin receptors, suggesting that this compound may also bind to these receptors, influencing signaling pathways related to pain and inflammation.

Study 1: Antimicrobial Activity

A study conducted by Yao et al. evaluated the antimicrobial properties of various methylsulfanyl-substituted benzoates, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably low compared to other similar compounds .

Study 2: Anticancer Properties

In vitro studies assessed the effect of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cells. Apoptosis assays indicated that the compound induced programmed cell death through caspase activation pathways .

属性

IUPAC Name |

methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTSLTMJLUIOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。